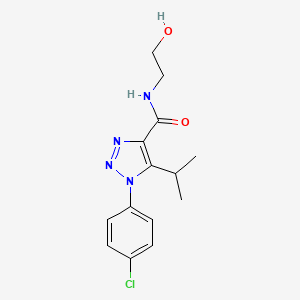![molecular formula C12H20N2O2S B4446275 N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4446275.png)
N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide, also known as DMEM, is a chemical compound that has been widely used in scientific research. DMEM has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide is a sulfonamide compound that can react with primary amines to form stable sulfonamide derivatives. The mechanism of this reaction involves the nucleophilic attack of the primary amine on the carbonyl group of this compound, followed by the elimination of a sulfonic acid molecule. The resulting sulfonamide derivative is stable and can be easily detected using various analytical techniques.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase. This compound has also been shown to have anticonvulsant and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is a stable and easily detectable reagent for the detection and quantification of primary amines. This compound can also be used in the synthesis of various compounds such as sulfonamides and sulfonate esters. However, this compound has some limitations. It can react with secondary and tertiary amines, which can lead to false positives in the detection of primary amines. This compound can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide in scientific research. One direction is the development of new methods for the detection and quantification of primary amines using this compound. Another direction is the synthesis of new compounds using this compound as a reagent. This compound can also be used in the development of new drugs with anticonvulsant and analgesic effects. Further studies are needed to investigate the toxicity of this compound and its effects on cells and tissues.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide has been widely used in scientific research as a reagent for the detection and quantification of primary amines. This compound can react with primary amines to form stable sulfonamide derivatives, which can be easily detected using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This compound has also been used in the synthesis of various compounds such as sulfonamides and sulfonate esters.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-11-5-4-6-12(9-11)10-17(15,16)13-7-8-14(2)3/h4-6,9,13H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYUHGRKXKCCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4446208.png)
![1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)

![2-({3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B4446224.png)
![ethyl 4-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4446229.png)


![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B4446257.png)
![N-(2-methoxy-1-methylethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446261.png)
![3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4446262.png)

![N-cyclopentyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4446282.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446283.png)
